N,N-dipropylpentanamide
Description
Contextual Significance within Amide Chemistry and Organic Synthesis
Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amino group. wikipedia.org The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to form the amide bond efficiently and selectively. numberanalytics.com
N,N-disubstituted amides, such as N,N-dipropylpentanamide, are a specific class of amides where the nitrogen atom is bonded to two organic substituents. fiveable.me This substitution pattern significantly impacts the compound's properties. The presence of the two propyl groups introduces steric hindrance around the nitrogen atom, which can reduce the amide's reactivity towards nucleophilic attack and hydrolysis compared to unsubstituted or monosubstituted amides. fiveable.me This stability makes them useful as protecting groups for amino functionalities during complex organic syntheses. fiveable.me
The synthesis of N,N-disubstituted amides can be achieved through various established methods in organic chemistry. Common approaches include the reaction of a carboxylic acid with a secondary amine, often facilitated by a coupling agent to activate the carboxylic acid. wikipedia.org Other methods involve the reaction of acid halides or anhydrides with secondary amines. wikipedia.org More advanced techniques, such as palladium-catalyzed aminocarbonylation, offer alternative routes to these compounds. organic-chemistry.org
Historical Development and Emerging Research Trends in this compound Studies
Historically, research on N,N-disubstituted amides has been extensive, focusing on their synthesis, reactivity, and application in various fields. scispace.com Studies have explored the effect of the N-substituents on the physical and chemical properties of amides, including their extraction capabilities for metal ions. scispace.comacs.org
In recent years, there has been a growing interest in the development of more efficient and environmentally friendly methods for amide synthesis. orgsyn.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. organic-chemistry.org Boric acid, for instance, has been investigated as a catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods. orgsyn.org
Emerging research trends in the broader field of N,N-disubstituted amides include their use in the synthesis of complex molecules and as ligands in catalysis. rsc.org The specific compound this compound has been mentioned in patent literature related to sterol analogs and their potential uses, as well as in methods for the separation and recovery of rare earth elements. google.comgoogle.com Furthermore, it has been part of high-throughput screening assays to assess its bioactivity. epa.gov
Scope and Research Imperatives for this compound
The future research scope for this compound is centered on a deeper exploration of its chemical properties and potential applications. Key research imperatives include:
Advanced Synthesis and Characterization: Developing more efficient and sustainable synthetic routes to this compound and its analogs. This includes a thorough characterization of its spectroscopic and physicochemical properties.
Reaction Mechanism Studies: Investigating the mechanisms of reactions involving this compound to better understand its reactivity and guide the design of new chemical transformations. numberanalytics.com
Applications in Materials Science: Exploring the potential of this compound as a building block for novel polymers or functional materials, leveraging the properties conferred by the dipropylamino group.
Biomedical and Pharmaceutical Research: Further investigation into the biological activities of this compound, building upon initial high-throughput screening data. ontosight.aiepa.gov This could involve studies on its interactions with biological targets like enzymes and receptors. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₃NO |
| Molecular Weight | 185.31 g/mol nih.govechemi.com |
| IUPAC Name | This compound nih.gov |
| CAS Number | 14313-85-0 nih.gov |
| Boiling Point | 246.6°C at 760 mmHg lookchem.com |
| Flash Point | 92.5°C lookchem.com |
| Density | 0.863 g/cm³ lookchem.com |
| Vapor Pressure | 0.0268 mmHg at 25°C lookchem.com |
| XLogP3 | 2.9 nih.govechemi.com |
| Hydrogen Bond Acceptor Count | 1 echemi.com |
| Rotatable Bond Count | 7 echemi.com |
| Topological Polar Surface Area | 20.3 Ų nih.gov |
Structure
3D Structure
Properties
CAS No. |
14313-85-0 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dipropylpentanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-11(13)12(9-5-2)10-6-3/h4-10H2,1-3H3 |
InChI Key |
RBMVCCBFSZZWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dipropylpentanamide and Its Analogues
Classical Amidation Reactions and Modern Mechanistic Insights
Classical methods for the formation of amide bonds remain highly relevant in both laboratory and industrial settings. These approaches typically involve the activation of a carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by an amine.
Acyl Chloride and Carboxylic Acid Activation Routes
A traditional and effective method for synthesizing N,N-dipropylpentanamide involves the reaction of dipropylamine (B117675) with pentanoyl chloride, the acyl chloride derivative of pentanoic acid. This method, a variation of the Schotten-Baumann reaction, is highly favorable due to the high reactivity of the acyl chloride. libretexts.org The reaction is typically carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.it The formation of the acyl chloride from pentanoic acid can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itlibretexts.org
Alternatively, direct activation of pentanoic acid can be employed, bypassing the need to isolate the often-moisture-sensitive acyl chloride. This is achieved by converting the carboxylic acid into a more reactive species in situ. A variety of reagents can be used for this purpose, including pyrocarbonates, which activate carboxylic acids to form symmetric anhydrides or esters that are highly reactive towards amines. nih.gov Another modern approach involves the use of 3,3-dichlorocyclopropenes, which activate carboxylic acids via the formation of aromatic cyclopropenium carboxylate intermediates, allowing for rapid conversion to acid chlorides under mild conditions. organic-chemistry.org
Table 1: Reagents for Acyl Chloride Formation from Pentanoic Acid
| Reagent | Byproducts | Conditions |
| Thionyl chloride (SOCl₂) | SO₂, HCl | Typically refluxing in an inert solvent |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Mild conditions, often with a catalyst like DMF |
| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | Vigorous reaction, often requires heating |
| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | Requires heating |
Coupling Reagents and Their Catalytic Mechanisms
To circumvent the often harsh conditions required for acyl chloride formation, a wide array of coupling reagents has been developed for the direct amidation of carboxylic acids and amines. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that readily undergoes nucleophilic attack by the amine. For the synthesis of this compound, pentanoic acid would be treated with a coupling reagent and dipropylamine.
Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.comanalis.com.my These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com While effective, the use of DCC can be complicated by the formation of a nearly insoluble dicyclohexylurea byproduct. peptide.com DIC offers an advantage in that its corresponding urea (B33335) byproduct is more soluble and easier to remove. analis.com.my To improve reaction rates and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.gov
Other families of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.com These reagents are known for their high efficiency and the ability to minimize racemization when working with chiral substrates. The mechanism of these reagents typically involves the formation of an active ester intermediate, which then reacts with the amine. bachem.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Byproducts | Key Features |
| Carbodiimides | DCC, DIC, EDC | Ureas | Widely used, cost-effective |
| Phosphonium Salts | BOP, PyBOP | HMPA (from BOP), Pyrrolidine | High reactivity, low racemization |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Tetramethylurea | Very efficient, fast reaction times |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly focuses on catalytic methods to improve sustainability and efficiency. These approaches offer advantages such as lower waste generation and milder reaction conditions compared to classical stoichiometric methods.
Transition Metal-Catalyzed Amide Bond Formation
Transition metal catalysis has emerged as a powerful tool for the formation of amide bonds. While not as common as their use in cross-coupling reactions, catalysts based on metals like palladium, manganese, and iron have been developed for amidation. organic-chemistry.orgacs.orgorganic-chemistry.org For the synthesis of this compound, a potential route could involve the direct coupling of pentanoic acid or its derivatives with dipropylamine in the presence of a suitable transition metal catalyst. For instance, manganese(I)-catalyzed methods have shown broad substrate scope for the direct amidation of esters with amines, a reaction that could be adapted for the synthesis of this compound from an ester of pentanoic acid. acs.org Palladium-catalyzed N-acylation of tertiary amines by carboxylic acids has also been reported, proceeding via the cleavage of a C-N bond. organic-chemistry.org
Organocatalytic Strategies for Enhanced Selectivity
Organocatalysis offers a metal-free alternative for amide bond formation, often providing high levels of selectivity. Boron-derived catalysts, such as aryl boronic acids, have been shown to be effective for the direct amidation of carboxylic acids and amines under mild conditions. mdpi.com The proposed mechanism involves the formation of an acylborate intermediate which is then attacked by the amine. For the synthesis of this compound, a boronic acid catalyst could facilitate the condensation of pentanoic acid and dipropylamine. Other organocatalytic systems, such as those based on L-proline, have been used for transamidation reactions, where an existing amide is exchanged with a new amine. nih.gov
Biocatalysis for Enantioselective Synthesis and Derivatization
Biocatalysis has gained significant traction as a green and highly selective method for chemical synthesis. york.ac.ukrsc.org Enzymes, particularly lipases and proteases, can catalyze the formation of amide bonds. york.ac.uknih.gov These reactions are often performed under mild, aqueous conditions. For the synthesis of this compound, a lipase (B570770) could be used to catalyze the reaction between an ester of pentanoic acid (e.g., methyl pentanoate) and dipropylamine. While this compound itself is achiral, biocatalysis is particularly valuable for the synthesis of chiral analogues. Amide Bond Synthetases (ABSs) are a class of enzymes that can catalyze the ATP-dependent formation of amide bonds from a carboxylic acid and an amine with high enantioselectivity. acs.org This would be a powerful tool for creating chiral derivatives of this compound by using chiral carboxylic acids or amines as starting materials. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves adopting methodologies that are safer, more efficient, and environmentally benign compared to traditional methods.
Solvent-Free and Reduced-Solvent Methodologies
Traditional amide synthesis often relies on volatile and potentially hazardous organic solvents. Modern approaches seek to minimize solvent use through solvent-free or reduced-solvent techniques.
Mechanochemistry: This technique uses mechanical force, such as ball milling, to initiate chemical reactions in the absence of bulk solvents. chemrxiv.org For the synthesis of this compound, pentanoic acid and dipropylamine could be combined in a milling jar, potentially with a catalytic additive. The mechanical energy facilitates the reaction, often leading to high yields in short reaction times and simplifying product isolation. nih.govacs.org This solid-state approach dramatically reduces waste and eliminates hazards associated with solvent handling. chemrxiv.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the direct amidation of carboxylic acids and amines, often under solvent-free conditions. mdpi.com A mixture of pentanoic acid and dipropylamine, perhaps with a catalyst like boric acid or ceric ammonium (B1175870) nitrate, can be heated by microwaves to rapidly form this compound. mdpi.comresearchgate.netscispace.com This method offers significant energy efficiency and drastically reduced reaction times compared to conventional heating.
Reactions in Green Solvents: When a solvent is necessary, the focus shifts to greener alternatives like water or bio-derived solvents. While the direct amidation in water can be challenging, specialized catalysts and conditions are being developed to facilitate such transformations.
| Synthesis Method | Solvent Volume (mL/mmol) | Reaction Time | Typical Yield (%) | Environmental Impact |
| Conventional Synthesis | 5 - 10 mL (e.g., Toluene, DCM) | 6 - 24 hours | 80 - 95% | High (solvent waste, energy) |
| Mechanochemical Grinding | 0 (solvent-free) | 30 - 90 minutes | 70 - 96% | Very Low (no solvent waste) |
| Microwave-Assisted (Solvent-Free) | 0 (solvent-free) | 5 - 30 minutes | 85 - 98% | Low (energy efficient) |
Table 1: Comparison of Conventional vs. Reduced-Solvent Methodologies for Amide Synthesis.
Atom-Economical and Waste-Minimizing Transformations
Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov An ideal reaction has 100% atom economy, where the only byproduct is, for example, a benign molecule like water.
Traditional methods for synthesizing this compound often have poor atom economy:
Acid Chloride Route: Reacting pentanoyl chloride with dipropylamine produces the desired amide but also generates a stoichiometric amount of hydrochloride salt waste after neutralization.
Coupling Agent Route: Using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium salts (HATU) with pentanoic acid and dipropylamine generates large amounts of byproduct waste (e.g., dicyclohexylurea), significantly lowering the atom economy. rsc.orgnih.gov
The most atom-economical approach is the direct catalytic amidation of pentanoic acid with dipropylamine. This reaction ideally produces only water as a byproduct, achieving 100% atom economy. This approach is central to green synthesis and is facilitated by the development of effective catalysts. sciepub.comrsc.org
| Reaction Pathway | Reactants | Byproducts | Atom Economy (%) |
| Acid Chloride Route | Pentanoyl chloride + 2 Dipropylamine | This compound + Dipropylammonium chloride | 56.5% |
| Coupling Agent (DCC) | Pentanoic acid + Dipropylamine + DCC | This compound + Dicyclohexylurea | 43.1% |
| Direct Catalytic Amidation | Pentanoic acid + Dipropylamine | This compound + Water | 91.1% |
Table 2: Atom Economy Comparison for Different this compound Synthetic Routes.
Sustainable Reagent and Catalyst Development
The key to achieving atom-economical direct amidation is the use of catalysts that can activate the carboxylic acid without being consumed in the reaction.
Boron-Based Catalysts: Boric acid and various arylboronic acids have proven to be effective, low-cost, and low-toxicity catalysts for direct amidation. sciepub.comrsc.orgnih.gov These catalysts are thought to form a mixed anhydride (B1165640) or an acylborate intermediate with the carboxylic acid, which is then readily attacked by the amine. sciepub.com The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation. nih.govmdpi.com
Biocatalysis: Enzymes offer a highly sustainable route for amide bond formation under mild conditions. york.ac.ukmanchester.ac.uk Hydrolase enzymes, such as immobilized Candida antarctica lipase B (CALB), can catalyze the amidation of carboxylic acids and amines in non-aqueous solvents with high selectivity. nih.gov This enzymatic approach avoids harsh reagents and conditions, making it an attractive green alternative for producing this compound. semanticscholar.org
Heterogeneous Catalysts: The use of solid catalysts, such as silica (B1680970) gel, alumina, or metal oxides, simplifies product purification and allows for catalyst recycling. dntb.gov.ua These materials can catalyze the direct amidation of pentanoic acid and dipropylamine, often under solvent-free or flow conditions, further enhancing the sustainability of the process. dntb.gov.ua
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
| Boron-Based | Boric Acid, Phenylboronic Acid | High Temperature (Toluene, reflux) | Low cost, low toxicity, effective. sciepub.comrsc.org |
| Biocatalysts | Candida antarctica Lipase B (CALB) | Mild Temperature (60-70 °C), Organic Solvent | High selectivity, mild conditions, biodegradable. nih.gov |
| Heterogeneous | Silica Gel, Alumina, ZrO₂-based oxides | High Temperature, Solvent-free or Flow | Reusable, simplified workup, suitable for continuous processing. dntb.gov.ua |
Table 3: Overview of Sustainable Catalysts for Direct Amidation.
Novel Synthetic Routes and Strategies
Beyond established green chemistry principles, novel synthetic strategies are being developed to further improve the efficiency and versatility of amide synthesis.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. nih.gov While MCRs are typically used to build molecular complexity, their principles can be applied to amide synthesis. For instance, the Ugi and Passerini reactions are well-known MCRs that produce amide-containing structures.
A relevant strategy for amide synthesis involves nitrile-based MCRs. In a general approach, a nitrile can undergo hydrozirconation to form a metalloimine, which then reacts with an acyl chloride. The resulting acyliminium ion is a powerful electrophile that can be trapped by a variety of nucleophiles to form complex amides. nih.gov While a simple tertiary amide like this compound would not typically be a target for such a reaction, this methodology showcases a powerful and convergent strategy for creating diverse amide analogues.
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govthieme-connect.de These benefits include superior heat and mass transfer, enhanced safety for exothermic or hazardous reactions, and the potential for straightforward automation and scalability. researchgate.netresearchgate.net
The synthesis of this compound is well-suited for a continuous flow process. A typical setup would involve pumping solutions of pentanoic acid and dipropylamine, along with a suitable catalyst, through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. researchgate.net The short residence time in the heated zone allows for rapid reaction, and the product emerges continuously from the reactor.
| Parameter | Range | Effect on Yield/Throughput |
| Flow Rate | 0.1 - 10.0 mL/min | Lower flow rate increases residence time and conversion, but decreases throughput. |
| Temperature | 80 - 200 °C | Higher temperature increases reaction rate, but may cause side reactions. |
| Catalyst Bed | Boric acid on silica, ZrO₂ | A highly active, stable catalyst is crucial for long-term continuous operation. |
| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and increase reaction rates. |
Table 4: Hypothetical Parameters for Optimization of Continuous Flow Synthesis of this compound.
This approach allows for precise control over reaction parameters, leading to higher yields, improved purity, and safer operation. researchgate.net The ability to scale up production by simply running the system for longer periods makes flow chemistry a powerful tool for the industrial production of amides like this compound.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is a field driven by the need to explore structure-activity relationships in various chemical and biological contexts. Advanced synthetic methodologies are employed to introduce specific structural modifications to the parent compound. These modifications can be strategically placed at three primary locations: the pentanamide (B147674) chain, the N-propyl moieties, or by introducing stereocenters to create chiral analogues. These approaches allow for the fine-tuning of the molecule's physicochemical properties.
Structural Modification at the Pentanamide Chain
Modifications to the five-carbon acyl chain of this compound are typically achieved either by utilizing a pre-functionalized pentanoic acid derivative as a starting material or by direct functionalization of the pentanamide scaffold.
The most common strategy involves the initial synthesis of a substituted pentanoic acid, which is subsequently coupled with dipropylamine. A variety of substituted pentanoic acids can be prepared through standard organic transformations. For example, α-halo- or α-hydroxy-pentanoic acids can serve as precursors to a wide range of analogues. tandfonline.comresearchgate.net The coupling of the modified pentanoic acid with dipropylamine is then typically achieved by converting the acid to a more reactive species, such as an acyl chloride, or by using standard peptide coupling reagents.
More advanced methods allow for the direct functionalization of the this compound molecule, most commonly at the α-carbon position. Recent research has demonstrated the utility of amide-sulfoxonium ylides as carbene precursors for heteroatom–hydrogen insertion reactions. nih.gov This methodology enables the introduction of silyl, boryl, or germyl (B1233479) groups at the α-position of the amide under mild, iridium-catalyzed conditions. nih.gov For instance, an amide-sulfoxonium ylide derived from this compound can react with silanes or borane (B79455) adducts to yield the corresponding α-silyl or α-boryl derivatives. nih.gov
The table below summarizes methodologies for modifying the pentanamide chain.
| Modification Type | Synthetic Approach | Key Reagents/Catalysts | Example Product |
| α-Arylation | Coupling of α-bromopentanoic acid with an arylboronic acid, followed by amidation. | Palladium catalyst, base, then SOCl₂, dipropylamine. | N,N-dipropyl-2-phenylpentanamide |
| α-Hydroxylation | Amidation of 2-hydroxypentanoic acid. | DCC, HOBt, dipropylamine. | N,N-dipropyl-2-hydroxypentanamide |
| α-Silylation | Direct C-H insertion using an amide-sulfoxonium ylide precursor. | [Ir(COD)Cl]₂, silane (B1218182) (e.g., triethylsilane). | N,N-dipropyl-2-(triethylsilyl)pentanamide |
| α-Borylation | Direct C-H insertion using an amide-sulfoxonium ylide precursor. | [Ir(COD)Cl]₂, borane adduct (e.g., pinacolborane). | N,N-dipropyl-2-(pinacolboryl)pentanamide |
Functionalization of the N-Propyl Moieties
Introducing functional groups onto the N-propyl chains of this compound is synthetically challenging due to the chemically inert nature of the sp³ C-H bonds. While direct C-H functionalization is an area of active research, it often requires complex directing groups to achieve regioselectivity. nih.govacs.org
A more practical and widely used approach is to construct the desired analogue from a pre-functionalized secondary amine. This involves synthesizing a dipropylamine derivative where one or both propyl chains contain the desired functional group, followed by acylation with pentanoyl chloride or pentanoic acid. This method provides unambiguous control over the position of the functional group. For example, reacting pentanoyl chloride with N-(3-hydroxypropyl)-N-propylamine would yield the corresponding hydroxylated analogue. This modular approach allows for the incorporation of a wide variety of functionalities.
The table below outlines the synthesis of this compound analogues via the functionalized amine precursor strategy.
| Functional Group | Precursor Amine | Acylating Agent | Example Product |
| Hydroxyl (-OH) | N-(3-hydroxypropyl)-N-propylamine | Pentanoyl chloride | N-(3-hydroxypropyl)-N-propylpentanamide |
| Amino (-NH₂) | N-(3-aminopropyl)-N-propylamine (N-protected) | Pentanoic acid, HATU | N-(3-aminopropyl)-N-propylpentanamide |
| Alkene (-CH=CH₂) | N-allyl-N-propylamine | Pentanoyl chloride | N-allyl-N-propylpentanamide |
| Phenyl (-C₆H₅) | N-benzyl-N-propylamine | Pentanoic acid, B(OCH₂CF₃)₃ | N-benzyl-N-propylpentanamide |
Stereoselective Synthesis of Chiral this compound Analogues
The creation of chiral analogues of this compound involves the introduction of one or more stereocenters in an enantiomerically controlled fashion. This can be achieved by establishing chirality on either the pentanamide backbone or the N-propyl substituents.
The most common strategy for introducing a stereocenter on the acyl chain is through the use of a chiral auxiliary. wikipedia.org For example, a chiral oxazolidinone (Evans auxiliary) or a pseudoephedrine-based auxiliary can be acylated with pentanoyl chloride. wikipedia.org The resulting chiral amide can then be deprotonated to form a chiral enolate, which reacts diastereoselectively with an electrophile (e.g., an alkyl halide) to create a new stereocenter at the α-position. Subsequent cleavage of the auxiliary and amidation with dipropylamine yields the enantiomerically enriched α-substituted this compound. nih.gov
Catalytic asymmetric methods provide a more atom-economical approach. For instance, the asymmetric aza-Michael addition of amides to in situ generated ortho-quinomethanes, catalyzed by a chiral squaramide, can produce enantioenriched diarylmethylamides, demonstrating a pathway to chiral α-aryl amides. acs.org Furthermore, to prevent racemization when coupling a pre-existing chiral-substituted pentanoic acid with dipropylamine, the use of racemization-free coupling reagents is crucial. rsc.org
Introducing chirality to the N-propyl groups generally relies on the use of a chiral, functionalized secondary amine as a starting material. For example, a chiral amino alcohol could be elaborated into a chiral N-substituted propylamine (B44156) derivative, which is then acylated. The synthesis of such chiral secondary amines can be a multi-step process, often starting from commercially available chiral building blocks like amino acids. yale.edu
Emerging biocatalytic methods, such as enzyme-catalyzed intramolecular C-H amidation, have shown great promise for the asymmetric synthesis of lactams (cyclic amides) and highlight the potential for future development in creating acyclic chiral amides. researchgate.net
The following table summarizes key strategies for the stereoselective synthesis of chiral analogues.
| Chirality Location | Methodology | Key Features | Example Target Structure |
| α-Carbon of Pentanamide | Chiral Auxiliary (e.g., Evans Oxazolidinone) | Stoichiometric source of chirality, high diastereoselectivity, auxiliary removal required. | (R)- or (S)-N,N-dipropyl-2-methylpentanamide |
| α-Carbon of Pentanamide | Asymmetric Catalysis | Substoichiometric chiral catalyst, high enantioselectivity. | (R)- or (S)-N,N-dipropyl-2-arylpentanamide |
| N-Propyl Chain | Chiral Starting Material | Synthesis from a chiral pool (e.g., chiral amino alcohol), acylation with pentanoyl chloride. | N-((S)-sec-butyl)-N-propylpentanamide (as an analogous example) |
| Pentanamide Chain | Biocatalysis (Enzymatic C-H Amidation) | High enantioselectivity, functionalization of unreactive C-H bonds. (Primarily demonstrated for lactams). | Chiral N,N-dipropyl-pyrrolidone-carboxamide (as a cyclic analogue) |
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dipropylpentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-dipropylpentanamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.
High-Field and Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR)
Analysis of this compound using one-dimensional NMR techniques provides fundamental structural information. The molecule possesses several distinct proton and carbon environments, which give rise to a predictable pattern of signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the seven chemically non-equivalent sets of protons in the molecule. Due to the restricted rotation around the C-N amide bond, the two N-propyl groups may be chemically non-equivalent, potentially leading to separate signals for each group, although they often appear as a single set of averaged signals at room temperature. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom. The chemical shift of the carbonyl carbon (C=O) is particularly diagnostic, appearing significantly downfield.
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atom. researchgate.net For a tertiary amide like this compound, the ¹⁵N chemical shift is expected to fall within the typical range of 95 to 140 ppm. science-and-fun.de This technique can be valuable for studying amide bond characteristics and intermolecular interactions, such as hydrogen bonding in related primary or secondary amides. nih.govacs.org
Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on standard chemical shift ranges and data from similar aliphatic amides. Actual experimental values may vary based on solvent and experimental conditions.)
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pentanamide (B147674) Chain | ||
| CH₃ - (C5) | ~0.9 (triplet) | ~14 |
| -CH₂ - (C4) | ~1.4 (sextet) | ~22 |
| -CH₂ - (C3) | ~1.6 (quintet) | ~28 |
| -CH₂ -C=O (C2) | ~2.3 (triplet) | ~35 |
| -C =O (C1) | - | ~173 |
| N-Propyl Chains | ||
| -N-CH₂ - (C1') | ~3.2 (triplet) | ~46-48 |
| -CH₂ - (C2') | ~1.5 (sextet) | ~21-23 |
| -CH₃ (C3') | ~0.9 (triplet) | ~11 |
Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). libretexts.org For this compound, COSY would show cross-peaks connecting the protons within the pentanamide chain (e.g., H2 with H3, H3 with H4, H4 with H5) and within the N-propyl chains (e.g., H1' with H2', H2' with H3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation). wikipedia.org It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include the correlation from the protons on C2 and the protons on C1' to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between protons on the N-propyl groups and the pentanamide chain, providing insight into the molecule's preferred conformation around the amide bond.
Table of Expected Key 2D NMR Correlations
| Experiment | Correlated Nuclei | Type of Information |
| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Connectivity within the pentanamide alkyl chain |
| H1' ↔ H2', H2' ↔ H3' | Connectivity within the N-propyl chains | |
| HSQC | H2 ↔ C2, H3 ↔ C3, etc. | Direct ¹H-¹³C one-bond attachments |
| H1' ↔ C1', H2' ↔ C2', etc. | Direct ¹H-¹³C one-bond attachments | |
| HMBC | H2, H1' ↔ C1 (Carbonyl) | Confirms connectivity around the amide bond |
| H3 ↔ C1 (Carbonyl) | 3-bond correlation confirming pentanamide fragment | |
| H2' ↔ C1' | 2-bond correlation within the N-propyl chain |
Solid-State NMR for Bulk Structure and Dynamics
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of this compound in its solid, bulk form. wikipedia.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich information. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain high-resolution spectra. wikipedia.org ssNMR can reveal information about molecular packing in a crystal lattice, identify the presence of different polymorphs, and characterize molecular motions and conformational dynamics in the solid state.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of this compound by distinguishing its exact mass from other compounds with the same nominal mass. The precise measurement confirms the molecular formula C₁₁H₂₃NO.
HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO | nih.gov |
| Calculated Exact Mass | 185.17796 u | nih.govlookchem.com |
| Monoisotopic Mass | 185.177964357 Da | nih.govlookchem.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺ or M⁺•) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. For tertiary aliphatic amides, a characteristic and dominant fragmentation pathway is the α-cleavage at the carbonyl group, specifically the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org
A primary fragmentation pathway for this compound involves the cleavage of the C-N bond, leading to the formation of a stable pentanoyl (acylium) cation. Other significant fragmentation pathways include cleavage within the alkyl chains.
Proposed Key Fragmentations of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 185 ([M]⁺•) | 85 | C₆H₁₄N• (Dipropylamino radical) | [CH₃(CH₂)₃C=O]⁺ (Pentanoyl cation) |
| 185 ([M]⁺•) | 114 | C₅H₁₁• (Pentyl radical) | [C=O-N(C₃H₇)₂]⁺ |
| 185 ([M]⁺•) | 142 | C₃H₇• (Propyl radical) | [CH₃(CH₂)₄C=O-N(C₃H₇)]⁺ |
| 185 ([M]⁺•) | 100 | C₆H₁₁O• | [N(C₃H₇)₂]⁺ (Dipropylaminium ion) |
This analysis of fragmentation patterns provides confirmatory evidence for the structure of this compound by identifying its constituent acyl and dialkylamino moieties. jove.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its amide and alkyl functionalities. A strong absorption band is expected in the region of 1650-1630 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide. The absence of N-H stretching bands around 3300 cm⁻¹ would confirm its tertiary nature. Multiple bands in the 2960-2850 cm⁻¹ region would be attributed to the C-H stretching vibrations of the propyl and pentyl alkyl chains.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the alkyl chains. The C=O stretch of the tertiary amide would also be visible, though typically weaker than in the IR spectrum. Raman spectroscopy is highly sensitive to molecular conformation and could be used to study changes in the molecule's shape in different states. imperial.ac.uk
ATR-FTIR is a convenient technique that allows for the analysis of solid and liquid samples with minimal preparation. mdpi.comrsc.org The ATR-FTIR spectrum of this compound would provide the same key vibrational information as traditional transmission FTIR. The primary advantage would be the ease of sample handling, requiring only a small amount of the compound to be placed in contact with the ATR crystal. mdpi.com This would yield a high-quality spectrum ideal for identifying the characteristic amide and alkyl group vibrations.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch (Alkyl) | 2960-2850 (Strong, multiple bands) | 2960-2850 (Strong, multiple bands) |
| C=O Stretch (Tertiary Amide) | 1650-1630 (Strong) | 1650-1630 (Moderate) |
| C-N Stretch | ~1260 | ~1260 |
X-ray Diffraction (XRD) Studies for Crystal and Molecular Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown, for example, by slow evaporation from a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. ijream.org The diffraction pattern produced would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This analysis would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. As this compound is achiral, the determination of its absolute configuration is not applicable. The crystal structure would reveal how the molecules pack in the solid state, influenced by intermolecular forces such as van der Waals interactions.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Powder X-ray Diffraction for Polymorphism and Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and polymorphism of a compound. In the case of this compound, which is a liquid at room temperature, PXRD studies would necessitate crystallization, likely at low temperatures.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Although no specific studies on the polymorphism of this compound have been reported, related amide compounds are known to exhibit polymorphic behavior. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Each crystalline form obtained would be analyzed by PXRD, yielding a unique diffraction pattern that serves as a fingerprint for that specific polymorph.
A hypothetical PXRD analysis of a crystalline form of this compound would involve irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values, which are characteristic of the crystal lattice of the substance.
Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 60 |
| 22.1 | 4.02 | 75 |
| 25.8 | 3.45 | 40 |
| 30.7 | 2.91 | 50 |
Note: This data is hypothetical and for illustrative purposes only, as no experimental PXRD data for this compound is currently available.
The analysis of such data would allow for the determination of the unit cell parameters and space group of the crystal, providing fundamental insights into its solid-state structure.
Chiroptical Spectroscopy (if relevant for chiral analogues)
This compound itself is not chiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter in the pentanamide or propyl chains, chiroptical spectroscopy would be an indispensable tool for their stereochemical characterization. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org The technique measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.
For a chiral analogue of this compound, the amide chromophore would be the primary focus of ECD analysis. The n → π* and π → π* electronic transitions of the amide group are sensitive to the surrounding stereochemical environment. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophore.
Theoretical calculations, typically using time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD measurements to assign the absolute configuration of a chiral molecule. By comparing the experimental ECD spectrum with the calculated spectra for different stereoisomers, the correct absolute configuration can be confidently determined.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. rsc.orgru.nl VCD spectroscopy provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution.
For a chiral analogue of this compound, the VCD spectrum would exhibit signals in the mid-infrared region corresponding to the vibrational modes of the molecule. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, as well as the C-H stretching and bending vibrations, would be particularly informative. The signs and intensities of the VCD bands are highly sensitive to the molecule's three-dimensional structure.
Similar to ECD, the interpretation of VCD spectra is greatly aided by quantum chemical calculations. By comparing the experimental VCD spectrum with the calculated spectra for various possible conformers and stereoisomers, a detailed picture of the molecule's solution-state structure and absolute configuration can be obtained.
Chemical Reactivity and Transformation Mechanisms of N,n Dipropylpentanamide
Hydrolytic Stability and Reaction Kinetics
N,N-dipropylpentanamide, as a tertiary amide, exhibits significant hydrolytic stability. Amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution, a characteristic attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.org This delocalization reduces the electrophilicity of the carbonyl carbon and strengthens the carbon-nitrogen bond. Consequently, hydrolysis of this compound requires more forceful conditions, such as prolonged heating in the presence of strong acids or bases, compared to esters or acid chlorides. libretexts.orgbyjus.comlibretexts.org
The hydrolysis can proceed through two primary pathways:
Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org A proton transfer from the oxygen to the nitrogen atom follows, converting the dipropylamino group into a better leaving group (N,N-dipropylamine). libretexts.orglibretexts.org The collapse of the tetrahedral intermediate expels the amine, which is subsequently protonated to form a dipropylammonium salt, driving the reaction to completion. libretexts.org
Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org The intermediate then collapses, ejecting the N,N-dipropylamide anion, which is a very poor leaving group. This step is generally the rate-determining step. The resulting carboxylic acid is immediately deprotonated by the strongly basic amide anion to form a carboxylate salt and N,N-dipropylamine. libretexts.org This final acid-base step makes the reaction essentially irreversible under basic conditions. libretexts.org
The kinetics of amide hydrolysis are influenced by pH and temperature. psu.edu The reaction rates are typically slow at neutral pH but increase significantly under strongly acidic or basic conditions.
Table 1: Products of this compound Hydrolysis
| Hydrolysis Condition | Products |
|---|---|
| Acidic (e.g., H₃O⁺, heat) | Pentanoic acid and N,N-dipropylammonium salt |
Thermal Decomposition Pathways and Products
Potential decomposition routes for this compound include:
C-N Bond Cleavage : Homolytic cleavage of the carbonyl-nitrogen bond can generate a pentanoyl radical and a dipropylaminyl radical. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or fragmentation.
Elimination Reactions : A six-membered ring transition state involving the transfer of a hydrogen atom from one of the propyl chains to the carbonyl oxygen can lead to the formation of pentanoic acid and propene. nih.gov
Decarbonylation : At very high temperatures, the carbonyl group can be eliminated as carbon monoxide, leading to the formation of alkanes and other hydrocarbon fragments.
The pyrolysis of related long-chain alkanes like n-pentane and n-hexane primarily involves C-C bond scission, leading to a complex mixture of smaller alkenes and alkanes. researchgate.net It is plausible that the alkyl chains of this compound would undergo similar fragmentation under pyrolytic conditions.
Table 2: Potential Thermal Decomposition Products
| Decomposition Pathway | Potential Products |
|---|---|
| C-N Bond Cleavage | Pentanoyl and dipropylaminyl radicals |
| Elimination | Pentanoic acid, Propene, N-propylpentanamide |
Oxidation Reactions of the Amide and Alkyl Moieties
The oxidation of this compound can occur at several sites within the molecule, depending on the oxidant and reaction conditions.
Oxidation at the α-Carbon : The carbon atoms adjacent to the nitrogen (α-carbons) on the propyl groups are susceptible to oxidation. Transition-metal-catalyzed C-H oxidation is a known method for converting tertiary amines to amides. thieme-connect.com In the case of this compound, oxidation at this position could potentially lead to the formation of an iminium ion intermediate, followed by hydrolysis to yield N-propylpentanamide and propionaldehyde.
Oxidation at the Nitrogen : While less common for amides compared to tertiary amines, oxidation at the nitrogen atom by strong oxidants like hydrogen peroxide could theoretically form an N-oxide derivative. nih.gov However, the electron-withdrawing nature of the adjacent carbonyl group reduces the nucleophilicity of the nitrogen, making this reaction less favorable.
Oxidation of the Alkyl Chains : The pentanoyl and propyl alkyl chains are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can lead to non-selective C-H bond cleavage and fragmentation of the molecule, yielding a complex mixture of smaller carboxylic acids and other oxygenated products.
Palladium complexes have been used to catalyze the oxidation of unsaturated tertiary amides with molecular oxygen, suggesting that catalyzed pathways are viable for activating these substrates. researchgate.net
Reduction Chemistry of the Amide Functional Group
The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. libretexts.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgmasterorganicchemistry.com Unlike the reduction of esters, which yields alcohols, the reduction of tertiary amides like this compound produces a tertiary amine. ucalgary.ca
The reaction mechanism proceeds in several steps:
A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate complexed with an aluminum species. ucalgary.calibretexts.org
The intermediate collapses, and the oxygen atom is eliminated as a leaving group coordinated to aluminum, forming a transient, highly reactive iminium ion. ucalgary.ca
A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, N,N-dipropylpentylamine. ucalgary.calibretexts.org
This reduction is a highly general and efficient method for synthesizing amines from amides. libretexts.org Less reactive reducing agents such as sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. ucalgary.ca
Table 3: Reduction of this compound
| Reagent | Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | N,N-Dipropylpentylamine | R-C(=O)N(R')₂ → R-CH₂-N(R')₂ |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, though amides are the least reactive in this class. libretexts.org The reaction involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of the leaving group. masterorganicchemistry.com For this compound, the leaving group would be the dipropylamide anion (⁻N(CH₂CH₂CH₃)₂), which is a very strong base and therefore a poor leaving group.
The general mechanism is a two-step addition-elimination process:
Addition : The nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com
Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the N,N-dipropylamino group. masterorganicchemistry.com
For this reaction to be effective, the incoming nucleophile must be significantly more basic than the leaving group, or the leaving group's ability to depart must be enhanced. byjus.com This is why amide hydrolysis requires strong acid or base catalysis to protonate the leaving group or provide a potent nucleophile (OH⁻), respectively. libretexts.org Other strong nucleophiles, such as organolithium reagents, can react with tertiary amides, but the initial product is often a stable tetrahedral intermediate that requires acidic workup to yield a ketone.
Electrophilic Substitution Reactions on the Alkyl Chains
The saturated alkyl chains (propyl and pentyl) of this compound are not susceptible to electrophilic substitution reactions under typical conditions. Electrophilic aromatic substitution is a common reaction for benzene (B151609) and its derivatives, but alkanes lack the high-energy pi electrons that are readily attacked by electrophiles. wikipedia.org
The C-H and C-C bonds in the alkyl chains are strong, non-polar sigma bonds. Any reaction with a strong electrophile would require extremely harsh conditions (e.g., superacids), which would likely lead to carbocation rearrangements and non-selective fragmentation of the molecule rather than a clean substitution. The primary sites for electrophilic attack on this compound are the lone pairs of electrons on the carbonyl oxygen and, to a lesser extent, the nitrogen atom. Protonation at the oxygen atom under acidic conditions, as seen in acid-catalyzed hydrolysis, is a key example of this reactivity. libretexts.org
Theoretical and Computational Chemistry Studies of N,n Dipropylpentanamide
Molecular Dynamics (MD) Simulations
Intermolecular Interactions and Aggregation Behavior
Computational studies are pivotal in elucidating the nature of intermolecular interactions and aggregation behavior of N,N-disubstituted amides like N,N-dipropylpentanamide. In the absence of hydrogen bond donors on the nitrogen atom, the intermolecular forces are primarily governed by dipole-dipole interactions, van der Waals forces, and potential weak C-H···O hydrogen bonds.
Theoretical models suggest that the amide group's carbonyl oxygen acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the alkyl chains of neighboring molecules. While these C-H···O interactions are weaker than conventional N-H···O hydrogen bonds, they can collectively contribute to the stabilization of molecular aggregates in the condensed phase. The aggregation of tertiary amides is influenced by the interplay of these weak interactions and the steric hindrance imposed by the N-alkyl groups. nih.gov
Molecular dynamics simulations on related tertiary amides, such as N,N,N',N'-tetraoctyl diglycolamide (TODGA), have shown the formation of reverse aggregates in nonpolar solvents, with the polar amide groups sequestered in the core and the alkyl chains extending into the solvent. acs.org This behavior is driven by the tendency to minimize unfavorable interactions between the polar amide moieties and the nonpolar medium. It is plausible that this compound exhibits similar aggregation tendencies in nonpolar environments, forming small, disordered clusters.
The following table illustrates the types of intermolecular interactions that could be computationally studied for this compound, based on studies of analogous amide systems.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| Dipole-Dipole | C=O | C=O | 3.0 - 4.0 | 1 - 5 |
| van der Waals | Alkyl Chains | Alkyl Chains | > 3.5 | 0.5 - 2 |
| Weak C-H···O | C-H (propyl/pentyl) | O=C | 2.2 - 3.2 | 0.2 - 1.5 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of molecules based on their structural features. For this compound, QSPR models can be developed to estimate properties such as boiling point, solubility, and chromatographic retention times. These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties.
Molecular descriptors for this compound would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometrical descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., dipole moment, partial charges).
A hypothetical QSPR model for predicting a specific property (e.g., boiling point) of a series of N,N-disubstituted aliphatic amides, including this compound, could take the form of a multiple linear regression equation:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
Property is the physicochemical property of interest.
c₀, c₁, c₂, ..., cₙ are regression coefficients determined from a training set of molecules.
D₁, D₂, ..., Dₙ are the calculated molecular descriptors.
The table below provides examples of molecular descriptors that would be relevant for developing a QSPR model for this compound.
| Descriptor Type | Specific Descriptor | Calculated Value for this compound | Potential Influence on Properties |
| Constitutional | Molecular Weight | 185.32 g/mol | Boiling point, density |
| Topological | Wiener Index | 564 | Intermolecular forces, boiling point |
| Geometrical | Molecular Surface Area | ~250 Ų | Solubility, interaction potential |
| Quantum-Chemical | Dipole Moment | ~3.7 D | Polarity, intermolecular interactions |
Machine Learning and Artificial Intelligence in Chemical Space Exploration for Amides
The vastness of chemical space, estimated to contain over 10⁶⁰ molecules, necessitates the use of advanced computational techniques for its exploration. researchgate.net Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for navigating this space to identify novel amide compounds with desired properties.
For a target compound like this compound, ML models can be trained on large datasets of known amides to predict various properties, such as reactivity, solubility, or biological activity. These models can learn complex structure-property relationships that are not easily captured by traditional QSPR methods. Generative models, a class of ML algorithms, can even design new amide structures with optimized properties.
The application of AI in the exploration of the chemical space of amides can be multifaceted:
Property Prediction: Deep neural networks can be trained to predict a wide range of properties for novel amide structures.
Generative Design: Variational autoencoders (VAEs) and generative adversarial networks (GANs) can generate new amide molecules with tailored characteristics.
Reaction Prediction: ML models can predict the outcomes and optimal conditions for reactions involving amides, aiding in synthetic planning.
Computational Reaction Mechanism Elucidation for Synthetic Pathways
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, which is crucial for optimizing existing synthetic routes and designing new ones for compounds like this compound. Density Functional Theory (DFT) is a commonly employed method for studying reaction mechanisms, allowing for the calculation of the geometries and energies of reactants, transition states, and products.
A common route for the synthesis of N,N-disubstituted amides is the reaction of a carboxylic acid (pentanoic acid) with a secondary amine (dipropylamine). The direct reaction is often inefficient and requires a coupling agent. Computational studies can be used to investigate the mechanism of this reaction with various coupling agents to identify the most efficient pathway.
For instance, the mechanism of amide bond formation using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be computationally modeled. The key steps would involve:
Activation of the carboxylic acid by the coupling agent to form an O-acylisourea intermediate.
Nucleophilic attack by the amine on the activated carboxylic acid.
Formation of the amide bond and a urea (B33335) byproduct.
The energy profile of the reaction can be calculated, identifying the rate-determining step and the structures of all intermediates and transition states. This information can guide the selection of optimal reaction conditions.
The following table outlines a hypothetical reaction pathway for the synthesis of this compound that could be investigated using computational methods.
| Reaction Step | Reactants | Intermediate/Transition State | Products | Computational Insights |
| 1. Acid Activation | Pentanoic acid, DCC | O-acylisourea | - | Activation energy barrier, stability of intermediate |
| 2. Nucleophilic Attack | O-acylisourea, Dipropylamine (B117675) | Tetrahedral intermediate | - | Energy of the transition state, feasibility of attack |
| 3. Amide Formation | Tetrahedral intermediate | - | This compound, Dicyclohexylurea | Overall reaction energy, product stability |
Non Biomedical Applications of N,n Dipropylpentanamide
Role as a Chemical Intermediate in Organic Synthesis
Tertiary amides like N,N-dipropylpentanamide are valuable intermediates in organic synthesis due to the stability of the amide bond and the possibility of its selective cleavage under specific conditions. While the amide bond is generally robust, modern synthetic methods have been developed for its transformation, allowing for the synthesis of other functional groups. ntu.edu.twkisti.re.kr
The conversion of tertiary amides can lead to the formation of various compounds. For instance, the amide bond can be cleaved to yield esters, a transformation that can be challenging but is achievable with specific reagents. nih.gov Methodologies for the cleavage of tertiary amides often involve activation of the amide bond to make it more susceptible to nucleophilic attack. One approach involves the use of a copper(II) bromide/Selectfluor hybrid system, which facilitates the cleavage of the N-C bond to form an acyl fluoride (B91410) intermediate. This intermediate can then be derivatized in a one-pot fashion with various nucleophiles. kisti.re.kr Another method utilizes triflic anhydride (B1165640) to activate the amide, which can then react with an alcohol to form an ester. nih.gov
While specific examples detailing the use of this compound as a chemical intermediate are not extensively documented in publicly available literature, its structural similarity to other tertiary amides suggests its potential utility in similar transformations. The presence of the dipropylamino group can influence the reactivity and selectivity of these cleavage reactions.
Solvent Properties and Applications in Chemical Processes
The solvent properties of N,N-disubstituted amides are well-recognized in various chemical processes, and this compound is expected to share some of these characteristics due to its molecular structure.
Polarity and Solvating Power Characteristics
| Amide | Dielectric Constant (at 25°C) |
|---|---|
| N,N-Dimethylformamide (DMF) | 36.7 |
| N,N-Dimethylacetamide (DMAc) | 37.8 |
The presence of the carbonyl group in this compound allows for dipole-dipole interactions and the ability to accept hydrogen bonds, contributing to its solvating power for a range of polar and nonpolar compounds. The two propyl groups on the nitrogen atom contribute to the nonpolar character of the molecule, which can enhance its ability to dissolve less polar substances.
Applications in Reaction Media and Separation Processes
Due to their polar aprotic nature and good solvating power, N,N-dialkylamides are often used as reaction media for a variety of organic reactions. They can effectively solvate both cations and neutral molecules, which can accelerate reaction rates. While specific applications of this compound as a reaction solvent are not widely reported, its properties suggest it could be a suitable medium for reactions such as nucleophilic substitutions and polymerizations.
In the realm of separation processes, N,N-dialkylamides have been investigated for their potential in liquid-liquid extraction. mdpi.comgoogle.com These amides can act as extractants for metal ions and organic compounds from aqueous solutions. The efficiency of the extraction process is influenced by the structure of the amide and the nature of the solute. The dipropyl groups in this compound would influence its partitioning behavior between aqueous and organic phases and its selectivity towards different solutes. For example, N,N-dialkylamides have been studied for the extraction of actinide cations in the context of nuclear fuel reprocessing. sigmaaldrich.com
Applications in Material Science and Polymer Chemistry
The amide functionality is a key component in many polymers, and small molecules containing amide groups can be utilized as precursors or additives in material science.
Precursors for Polymer Synthesis
N,N-disubstituted amides can potentially be incorporated into polymer backbones, leading to the formation of polyamides with specific properties. The synthesis of polyamides can be achieved through various polycondensation reactions. ncl.res.in While there is no direct evidence of this compound being used as a monomer in polymerization, its structure suggests that if it were to be functionalized with appropriate reactive groups, it could be a building block for novel polymers. The incorporation of the this compound moiety could influence the resulting polymer's solubility, thermal stability, and mechanical properties. For example, the synthesis of novel poly(amide-imide)s containing pendent diphenylamino groups has been reported, highlighting the versatility of incorporating amide-containing monomers into high-performance polymers. ntu.edu.tw
Role as Additives or Modifiers in Materials
Small organic molecules are often added to polymers to modify their physical and chemical properties. N,N-disubstituted amides have been evaluated as plasticizers for polymers such as polyvinyl chloride (PVC). kisti.re.kr Plasticizers are additives that increase the flexibility and durability of a material. The effectiveness of an N,N-disubstituted amide as a plasticizer would depend on its compatibility with the polymer matrix and its ability to disrupt polymer chain interactions.
The structure of this compound, with its alkyl chains, suggests it could have some plasticizing effects. The compatibility and efficiency would need to be experimentally determined. Generally, the introduction of additives can significantly impact the properties of the final material. For instance, dialkyl succinates and adipates are known alternative plasticizers that can be synthesized to have high compatibility with polymers. mdpi.com
Agrochemical and Industrial Chemical Formulations
Role in Pesticide or Herbicide Formulations (as an inactive ingredient or solvent)
In pesticide and herbicide formulations, a solvent is crucial for dissolving the active ingredient to create a stable and effective product. An inactive ingredient can also act as a carrier or adjuvant to improve the physical properties of the formulation. Given its chemical nature as a substituted amide, this compound possesses properties that could make it a suitable candidate for such roles. Substituted amides are known for their good solubilizing power for a wide range of organic compounds.
The selection of a solvent or an inactive ingredient in agrochemical formulations is critical and is based on several factors, including:
Solvency: The ability to dissolve the active ingredient at the desired concentration.
Stability: Chemical inertness to avoid degradation of the active ingredient.
Volatility: A suitable boiling point to ensure it does not evaporate too quickly or persist unnecessarily.
Compatibility: The ability to mix well with other components of the formulation without causing precipitation or separation.
While direct evidence is not available, the properties of this compound suggest it could function effectively in these capacities.
Manufacturing Processes and Product Development
In the manufacturing of industrial chemicals, solvents play a critical role in the synthesis, purification, and formulation of the final product. The choice of solvent can significantly influence reaction rates, yields, and the purity of the resulting compound. Amides, as a class of compounds, are often employed as polar aprotic solvents in various chemical reactions due to their ability to dissolve a wide range of reactants and their relatively high boiling points.
The development of new agrochemical and industrial products involves extensive research to find the optimal combination of active ingredients and co-formulants. The process typically includes:
Screening: Evaluating a range of potential solvents and inactive ingredients for their performance and compatibility.
Formulation Development: Creating stable and effective formulations for testing.
Field Trials: Assessing the performance of the formulation under real-world conditions.
The potential inclusion of this compound in such development processes would be contingent on its performance in these screening and development stages.
Analytical Chemistry Reference Standard Applications
Analytical reference standards are highly purified compounds used to confirm the identity, purity, and concentration of substances in analytical testing. They are a cornerstone of quality control in the chemical and pharmaceutical industries.
Use in Calibration and Validation of Analytical Methods
The calibration of analytical instruments and the validation of analytical methods are essential for ensuring the accuracy and reliability of test results. A reference standard of this compound would be a prerequisite for its own quantitative analysis in any formulation or manufacturing process.
Table 1: Hypothetical Use of this compound in Analytical Method Validation
| Validation Parameter | Role of this compound Reference Standard |
| Specificity/Selectivity | Used to confirm that the analytical method can distinguish this compound from other components in a sample matrix. |
| Linearity | A series of dilutions of the reference standard are prepared to establish the concentration range over which the analytical method provides a linear response. |
| Accuracy | The reference standard is added to a sample matrix (spiking) to determine the percentage of recovery, thereby assessing the accuracy of the method. |
| Precision | Repeated analysis of the reference standard is performed to assess the closeness of agreement between a series of measurements. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of this compound that can be reliably detected and quantified by the method. |
Quality Control and Impurity Profiling in Chemical Manufacturing
In chemical manufacturing, quality control ensures that products consistently meet specified purity and quality standards. Impurity profiling is the identification and quantification of all potential impurities in a substance. If this compound were to be used in an industrial process, a reference standard would be essential for these quality control measures.
Table 2: Application of this compound Reference Standard in Quality Control
| Quality Control Application | Description |
| Raw Material Testing | If this compound is a starting material, its reference standard would be used to verify the identity and purity of incoming batches. |
| In-Process Control | During synthesis, the reference standard could be used to monitor the progress of a reaction involving this compound. |
| Final Product Release Testing | The reference standard would be used to quantify the amount of residual this compound in a final product or to identify it as a potential impurity. |
| Impurity Identification | If this compound is an expected impurity, its reference standard is used to confirm its presence and quantify its level in the final product. |
Environmental Chemistry and Degradation Pathways of N,n Dipropylpentanamide
Abiotic Degradation Mechanisms in Environmental Compartments
There is no available information on the abiotic degradation of N,N-dipropylpentanamide. General principles of environmental chemistry suggest that as a tertiary amide, it would likely undergo abiotic degradation through processes such as hydrolysis, photodegradation, and oxidation. However, without specific studies, the rates and products of these potential degradation pathways for this compound remain unknown.
No studies have been found that investigate the hydrolysis of this compound under different pH and temperature conditions. Therefore, no data on its hydrolysis rate constants or half-life in aquatic environments can be provided.
There is no research available on the photodegradation of this compound. Consequently, its susceptibility to degradation by sunlight, its quantum yield, and the identity of any potential photoproducts are not known.
The role of oxidative processes, such as reactions with hydroxyl radicals, in the degradation of this compound has not been studied. Information regarding its rate of oxidation and the resulting transformation products is not available in the current body of scientific literature.
Biodegradation Pathways in Natural Environments
Specific research on the biodegradation of this compound is not available. While the biodegradation of other amides has been studied, it is not scientifically sound to extrapolate those findings to this specific compound without direct experimental evidence.
No studies have been published that document the microbial degradation of this compound in either soil or aquatic environments. Therefore, its persistence and potential for bioaccumulation in these systems are undetermined.
As there are no studies on the biodegradation of this compound, no microorganisms or specific enzyme systems (e.g., amidases) have been identified as being capable of its breakdown.
Aerobic and Anaerobic Degradation Kinetics
The degradation of this compound would likely proceed via the cleavage of the amide bond, yielding pentanoic acid and N,N-dipropylamine. This hydrolysis can be microbially mediated, and the rate would be dependent on various environmental factors such as temperature, pH, and the presence of suitable microbial populations.
In aerobic environments, the resulting pentanoic acid and N,N-dipropylamine would be expected to undergo further degradation. Pentanoic acid, a straight-chain fatty acid, is readily biodegradable. N,N-dipropylamine would also likely be mineralized by microorganisms.
Under anaerobic conditions, the degradation process would follow a different pathway, with the initial hydrolysis step still being crucial. The subsequent breakdown of the hydrolysis products would involve fermentation and methanogenesis, ultimately leading to the formation of methane (B114726) and carbon dioxide.
Without experimental data, it is not possible to provide specific degradation rate constants or half-lives. The persistence of this compound in the environment will be influenced by its bioavailability and the specific conditions of the receiving environmental compartment.
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical are governed by its physical and chemical properties. For this compound, these properties can be estimated to predict its behavior.
The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. While an experimentally determined Henry's Law constant for this compound is not available, its relatively low vapor pressure and moderate water solubility suggest that volatilization is not likely to be a major transport pathway.
Sorption to soil and sediment is a critical process that affects a chemical's mobility and bioavailability. The tendency of a non-ionic organic compound to sorb to soil organic carbon can be estimated from its octanol-water partition coefficient (Kow). The logarithm of this coefficient (log Kow) for this compound is estimated to be 2.9. nih.gov This value can be used to estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its mobility in the environment. chemsafetypro.com Based on the estimated log Kow, the Koc for this compound can be calculated using quantitative structure-activity relationship (QSAR) models.
Estimated Soil Sorption Coefficient (Koc) for this compound
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Kow | 2.9 | Moderate lipophilicity |
| Estimated Log Koc | ~2.8 - 3.5 | Moderate to high sorption potential |
| Estimated Koc (L/kg) | ~630 - 3160 | Moderate mobility in soil |
This table presents estimated values based on the log Kow. Actual values may vary depending on soil properties and environmental conditions.
This estimated Koc value suggests that this compound will have a moderate tendency to adsorb to soil and sediment, which would limit its transport through the soil column and into groundwater.
The term "non-biological systems" in the context of bioaccumulation is unconventional. Bioaccumulation typically refers to the accumulation of a substance in living organisms. However, interpreting this as the potential for the compound to accumulate in environmental compartments like sediment, the sorption behavior discussed previously is the most relevant consideration. The moderate to high sorption potential indicated by the estimated Koc suggests that this compound could accumulate in sediments over time if there are continuous inputs into an aquatic system.
The potential for a chemical to bioaccumulate in organisms is often predicted using the bioconcentration factor (BCF), which can also be estimated from the log Kow.
Estimated Bioconcentration Factor (BCF) for this compound
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Kow | 2.9 | Moderate lipophilicity |
| Estimated Log BCF | ~2.0 - 2.5 | Moderate bioaccumulation potential |
| Estimated BCF (L/kg) | ~100 - 316 | Moderate potential to accumulate in aquatic organisms |
This table presents estimated values based on the log Kow. Actual values can vary depending on the species, its metabolic capability, and exposure conditions.
A BCF in this range suggests a moderate potential for this compound to accumulate in the tissues of aquatic organisms.
Identification and Characterization of Environmental Transformation Products
As previously mentioned, specific studies identifying the environmental transformation products of this compound are lacking. However, based on the principles of environmental chemistry, the primary transformation pathway is expected to be the hydrolysis of the amide bond.
This hydrolysis would result in the formation of two primary transformation products:
Pentanoic acid: A five-carbon carboxylic acid.
N,N-dipropylamine: A secondary amine.
Both of these initial transformation products are expected to be more amenable to further biodegradation than the parent compound. Pentanoic acid is a naturally occurring fatty acid and is readily metabolized by microorganisms. N,N-dipropylamine is also expected to be biodegradable, although potentially at a slower rate than pentanoic acid.
Further degradation of these primary products would lead to smaller, simpler molecules, and ultimately to mineralization (conversion to CO2, H2O, and mineral salts). It is also possible that under certain conditions, other minor transformation products could be formed through processes such as oxidation of the alkyl chains.
Analytical Method Development for Environmental Monitoring
The development of robust analytical methods is essential for monitoring the presence and concentration of this compound in environmental matrices such as water, soil, and sediment. While specific, validated methods for this particular compound are not documented in the literature, established methods for the analysis of similar amide compounds can be readily adapted.
Commonly employed analytical techniques for the determination of organic micropollutants in environmental samples include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This compound is expected to be amenable to GC-MS analysis, likely after a suitable sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from the sample matrix and concentrate it.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the technique of choice. This method separates compounds in the liquid phase before they are introduced into the mass spectrometer for detection and quantification. LC coupled with tandem mass spectrometry (LC-MS/MS) would offer high selectivity and sensitivity for the analysis of this compound in complex environmental samples.
The development of a specific analytical method would require the following steps:
Selection of the appropriate analytical technique (GC-MS or LC-MS) based on the compound's properties.
Optimization of the instrumental parameters (e.g., chromatographic column, mobile phase/temperature program, mass spectrometer settings) to achieve good separation and sensitive detection.
Development of a sample preparation procedure to efficiently extract the analyte from the environmental matrix and remove interfering substances.
Method validation to ensure its accuracy, precision, sensitivity, and robustness.
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pentanoic acid |
| N,N-dipropylamine |
| Methane |
Q & A
Q. What are the recommended methods for synthesizing and purifying N,N-dipropylpentanamide?
Methodological Answer: this compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting pentanoyl chloride with excess dipropylamine in anhydrous dichloromethane under nitrogen atmosphere. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. Purification involves washing with 5% HCl (to remove unreacted amine), saturated NaHCO₃, and brine. The crude product is dried over MgSO₄ and purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) or recrystallization from ethanol/water. Characterization includes ¹H/¹³C NMR (e.g., δ 0.9–1.6 ppm for propyl groups) and mass spectrometry (expected [M+H]⁺ = 200.2) .
Key Parameters Table:
| Parameter | Condition |
|---|---|
| Reactants | Pentanoyl chloride, dipropylamine |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | 0–5°C (initial), RT (completion) |
| Purification | Column chromatography (hexane:EtOAc) |
| Yield | ~65–75% |
Q. How can researchers analytically characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- Spectroscopy :
- ¹H NMR : Confirm propyl chain integration (6H for N-CH₂CH₂CH₃) and absence of amine protons.
- IR : Amide C=O stretch at ~1640–1680 cm⁻¹.
- Chromatography :
- HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>95%).
- GC-MS for volatile impurities.
- Elemental Analysis : Match calculated (C: 66.3%, H: 11.2%, N: 7.8%) and observed values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Methodological Answer:
- Substituent Modification : Systematically vary alkyl chain lengths (e.g., ethyl vs. propyl) or introduce electronegative groups (e.g., fluorine) at the pentanamide backbone.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., enzymes or receptors). Validate with isothermal titration calorimetry (ITC) for ΔG and Kd measurements.
- In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. What pharmacokinetic (PK) protocols are suitable for studying this compound in vivo?
Methodological Answer:
- Animal Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 12, 24 hours.
- LC-MS/MS Analysis : Quantify plasma concentrations using a C18 column and MRM transitions (200.2 → 143.1).
- Tissue Distribution : Sacrifice animals at 24 hours; homogenize liver, brain, and kidneys for extraction and analysis.
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites .
Q. How should researchers address contradictions in solubility or stability data for this compound?
Methodological Answer:
- Solubility Conflicts : Compare shake-flask method (UV-Vis quantification) with HPLC solubility in buffers (pH 1.2–7.4).
- Stability Studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and analyze via HPLC. Use Arrhenius plots to predict shelf life.
- Statistical Validation : Apply Bland-Altman analysis to reconcile inter-lab variability .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
Methodological Answer:
- In Vitro Tox Screens : Test hepatotoxicity (HepG2 cells, MTT assay) and genotoxicity (Ames test).
- In Vivo LD₅₀ : Dose escalation in mice (10–100 mg/kg) with 14-day observation. Monitor organ histopathology.
- Safety Pharmacology : Assess CNS effects (rotarod test) and cardiovascular parameters (telemetry in canines) .
Data Contradiction Resolution Example:
| Issue | Conflicting Data | Resolution Method |
|---|---|---|
| Solubility in PBS | 2.1 mg/mL (Lab A) vs. 1.3 mg/mL (Lab B) | Validate via standardized shake-flask protocol with controlled temperature and agitation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
